molecular formula C20H15ClN2O2 B12450745 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide

Cat. No.: B12450745
M. Wt: 350.8 g/mol
InChI Key: LIHNRUIINOFLKT-UHFFFAOYSA-N
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Description

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide is a complex organic compound that features a naphthalene ring substituted with chlorine and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide typically involves multi-step organic reactionsThe final step involves the attachment of the propanamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 2-(2,5-dioxopyrrolidin-1-yl)butanamide
  • Propionamide

Uniqueness

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific structural features, such as the combination of a chloronaphthalene ring and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide

InChI

InChI=1S/C20H15ClN2O2/c1-2-19(24)22-12-9-10-18-17(11-12)23-20(25-18)15-7-3-6-14-13(15)5-4-8-16(14)21/h3-11H,2H2,1H3,(H,22,24)

InChI Key

LIHNRUIINOFLKT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=C3C=CC=C4Cl

Origin of Product

United States

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